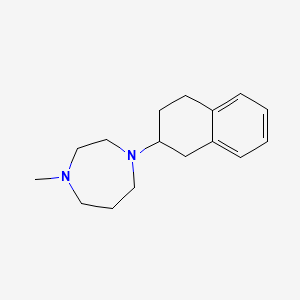
1'-benzyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BAM-15 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
BAM-15 exerts its effects by targeting the mitochondria. It has been found to activate the mitochondrial uncoupling protein 1 (UCP1), which leads to a decrease in the mitochondrial membrane potential and an increase in the proton leak. This, in turn, leads to a decrease in the production of reactive oxygen species (ROS) and an improvement in mitochondrial function.
Biochemical and Physiological Effects:
BAM-15 has been found to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and decrease inflammation. Additionally, BAM-15 has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
BAM-15 has several advantages for lab experiments. It is a potent and selective activator of UCP1, which makes it a useful tool for studying mitochondrial function. Additionally, BAM-15 has been found to be well-tolerated in animal models, which makes it a promising candidate for future therapeutic applications. However, one limitation of BAM-15 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on BAM-15. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration route for BAM-15 in animal models. Finally, the development of more soluble analogs of BAM-15 could improve its potential for therapeutic use.
Synthesis Methods
BAM-15 can be synthesized using a multi-step process involving the reaction of 1-benzylpiperidin-4-one with 3-methyl-1-butylamine. The resulting product is then subjected to carboxamidation using acetic anhydride and triethylamine to yield BAM-15. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
BAM-15 has been found to have potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. It has been shown to have neuroprotective effects by reducing mitochondrial dysfunction and oxidative stress in neurons. Additionally, BAM-15 has been found to have cardioprotective effects by reducing ischemic injury and improving cardiac function. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(3-methylbutyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O/c1-19(2)10-13-24-23(27)21-9-6-14-26(18-21)22-11-15-25(16-12-22)17-20-7-4-3-5-8-20/h3-5,7-8,19,21-22H,6,9-18H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDWZBEKRDBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B6018308.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-fluorophenyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B6018310.png)
![3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6018312.png)
![7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018314.png)
![1-cycloheptyl-4-[(3-thienylmethyl)amino]-2-pyrrolidinone](/img/structure/B6018329.png)

![3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B6018344.png)
![methyl 6-[4,4-dimethyl-3-(3-methyl-5-isoxazolyl)-2,6-dioxocyclohexyl]-6-oxohexanoate](/img/structure/B6018348.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6018361.png)

![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6018386.png)
![[5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6018390.png)